2-(2,4-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multiple steps, including cyclization and condensation reactions. One common method involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative coupling and dehydro-aromatization.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dimethylformamide (DMF) and bases like sodium methoxide are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to multi-substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA biosynthesis, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown that the compound binds effectively to the catalytic site of thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
What sets 5-(2,4-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione apart is its dual role as a thymidylate synthase inhibitor and its significant cytotoxicity against multiple cancer cell lines
Properties
CAS No. |
309731-14-4 |
---|---|
Molecular Formula |
C21H13Cl2N3O3 |
Molecular Weight |
426.2g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C21H13Cl2N3O3/c1-26-19-16(20(28)25-21(26)29)14(12-7-6-9(22)8-13(12)23)15-17(24-19)10-4-2-3-5-11(10)18(15)27/h2-8,14,24H,1H3,(H,25,28,29) |
InChI Key |
VXUWWDVOLYNZPL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC1=O |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC1=O |
Origin of Product |
United States |
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